4-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S2/c17-13-8-15(24-11-13)16(21)19-9-12-3-6-20(7-4-12)25(22,23)14-2-1-5-18-10-14/h1-2,5,8,10-12H,3-4,6-7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUWCWPGCRQAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide , with the CAS number 2034349-75-0 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 441.6 g/mol . The structure features a thiophene ring, a piperidine moiety, and a pyridine sulfonyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034349-75-0 |
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.6 g/mol |
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to inhibit specific enzymes or receptors.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives similar to the target compound have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most potent derivatives . This suggests that modifications in the structure can enhance antimicrobial efficacy.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research on similar sulfonamide derivatives has indicated their effectiveness as inhibitors of enzymes like NAMPT, which is crucial in cancer metabolism . Such inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study investigated several pyrazole derivatives with structural similarities to the target compound. The results demonstrated that these derivatives effectively inhibited biofilm formation in Staphylococcus aureus, indicating potential for development as antimicrobial agents .
- Cancer Therapy Research : Another study highlighted the role of pyridine-based compounds in inhibiting NAMPT for cancer treatment. The findings suggested that compounds targeting this pathway could significantly reduce tumor viability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The compound’s uniqueness lies in its pyridin-3-ylsulfonyl-piperidine moiety. Below is a comparison with key analogues:
Key Observations :
- Substituent Position : The bromine position (4 vs. 5 on thiophene) affects electronic properties and steric interactions. For example, 5-bromo derivatives (e.g., compound 3) showed higher synthetic yields (80%) compared to bromine-free analogues (35–84% yields) .
- Sulfonyl Group Variations : Replacing pyridin-3-ylsulfonyl with cyclopropylsulfonyl (as in ) may alter solubility and target selectivity due to differences in steric bulk and hydrophobicity.
- Biological Implications : Thiophene fentanyl analogues (–9) highlight the pharmacological relevance of thiophene-carboxamide-piperidine scaffolds, though the target compound’s sulfonamide group may reduce opioid receptor affinity compared to phenylethyl substituents.
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
Table 2: Physicochemical Properties
Notes:
- The target compound’s pyridin-3-ylsulfonyl group increases molecular weight and may enhance hydrogen-bonding capacity compared to cyclopropylsulfonyl or methylpyridinyl groups.
- Predicted low solubility aligns with trends for sulfonamide-containing piperidine derivatives .
Q & A
Q. What are the critical steps in synthesizing 4-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide?
The synthesis involves:
- Piperidine functionalization : Introduction of the pyridin-3-ylsulfonyl group to the piperidine ring via sulfonylation under anhydrous conditions, typically using pyridine-3-sulfonyl chloride and a base like triethylamine in dichloromethane .
- Carboxamide coupling : Reaction of 4-bromothiophene-2-carboxylic acid with the piperidine intermediate using coupling agents like HATU or EDCI in DMF, followed by purification via column chromatography .
- Validation : Structural confirmation via H/C NMR, IR (to confirm sulfonyl and carboxamide groups), and mass spectrometry (to verify molecular weight) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H NMR identifies protons on the piperidine, pyridine, and thiophene moieties; C NMR confirms carbonyl and sulfonyl groups .
- IR spectroscopy : Peaks at ~1700 cm (carboxamide C=O) and ~1350/1150 cm (sulfonyl S=O) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 484.03 for CHBrNOS) .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs:
- Kinase inhibition : The sulfonamide and carboxamide groups may target ATP-binding pockets in kinases (e.g., PI3K or MAPK) .
- GPCR modulation : The piperidine-pyridine system could interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Preliminary screening should use enzyme inhibition assays (e.g., fluorescence-based kinase assays) and receptor-binding studies .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve yield and purity?
- Solvent selection : Replace dichloromethane with acetonitrile to enhance solubility of pyridine-3-sulfonyl chloride and reduce side reactions .
- Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- Temperature control : Maintain 0–5°C to minimize hydrolysis of the sulfonyl chloride .
- Purification : Use preparative HPLC with a C18 column to resolve unreacted intermediates .
Q. How do structural modifications (e.g., replacing pyridin-3-ylsulfonyl with methylsulfonyl) affect biological activity?
- Case study : Methylsulfonyl analogs (e.g., 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide) show reduced kinase inhibition but improved metabolic stability due to lower polarity .
- Methodology :
- Synthesize analogs via parallel synthesis.
- Compare IC values in kinase assays and metabolic stability in liver microsomes.
- Use molecular docking to assess binding mode changes (e.g., PyMOL or AutoDock) .
Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?
- Data conflict : Some studies report solubility in DMSO >50 mg/mL, while others note precipitation at 20 mg/mL .
- Resolution strategies :
- Standardize solvent purity (e.g., use anhydrous DMSO).
- Perform dynamic light scattering (DLS) to detect aggregates.
- Validate via saturation solubility assays under controlled humidity .
Q. What computational approaches predict this compound’s pharmacokinetic properties?
- ADME prediction : Use SwissADME or ADMETlab to estimate logP (≈2.8), aqueous solubility (≈0.1 mg/mL), and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields in GROMACS .
- In silico toxicity : ProTox-II predicts potential hepatotoxicity (probability: 65%) due to the bromothiophene moiety .
Q. What strategies mitigate byproduct formation during carboxamide coupling?
- Common byproducts : Unreacted thiophene-2-carboxylic acid or piperidine dimerization products .
- Solutions :
- Use excess coupling agent (1.5 eq EDCI) and monitor via TLC (eluent: ethyl acetate/hexane 3:1).
- Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap residual acids .
- Optimize reaction time (2–4 hours) to balance yield and byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
